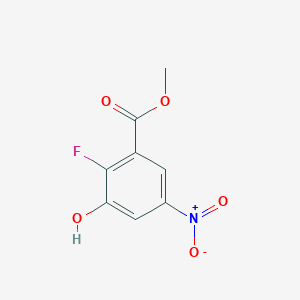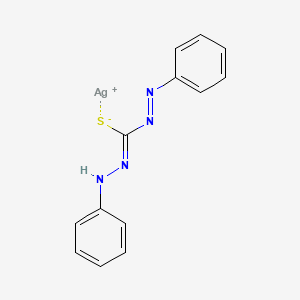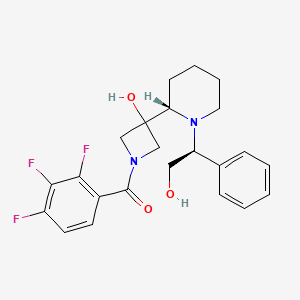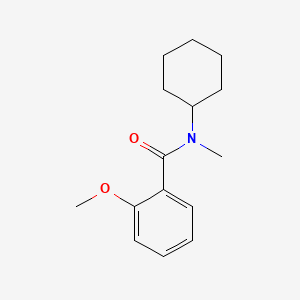![molecular formula C29H28F6N4O2 B1513598 N-[35-Bis(trifluoromethyl)phenyl]-N'-[(8alpha9S)-6'-methoxycinchonan-9-yl]urea](/img/structure/B1513598.png)
N-[35-Bis(trifluoromethyl)phenyl]-N'-[(8alpha9S)-6'-methoxycinchonan-9-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea is a bifunctional cinchona organocatalyst. This compound is known for its ability to catalyze various enantioselective reactions, making it a valuable tool in organic synthesis. The presence of both the cinchona alkaloid and the urea functionalities allows it to participate in hydrogen bonding, which is crucial for its catalytic activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with (9R)-6’-methoxycinchonan-9-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent any side reactions. The reaction mixture is usually stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea primarily undergoes catalytic reactions, including:
Michael Addition: It catalyzes the enantioselective Michael addition of nitromethane to chalcones, leading to the formation of stereoselective diaryl(nitro)butanones.
Mannich Reaction: It facilitates the asymmetric Mannich reaction of malonates with aryl and alkyl imines, producing enantioselective β-amino acids.
Friedel-Crafts Reaction: It catalyzes the synthesis of 3-indolylmethanamines by the reaction of indoles with imines via asymmetric Friedel-Crafts reaction.
Common Reagents and Conditions
Michael Addition: Nitromethane, chalcones, and the organocatalyst in a suitable solvent.
Mannich Reaction: Malonates, aryl or alkyl imines, and the organocatalyst in a suitable solvent.
Friedel-Crafts Reaction: Indoles, imines, and the organocatalyst in a suitable solvent.
Major Products
Michael Addition: Stereoselective diaryl(nitro)butanones.
Mannich Reaction: Enantioselective β-amino acids.
Friedel-Crafts Reaction: 3-indolylmethanamines.
Aplicaciones Científicas De Investigación
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea has several applications in scientific research:
Biology: Its ability to catalyze reactions with high enantioselectivity makes it valuable in the synthesis of biologically active compounds.
Medicine: It aids in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) with high stereochemical purity.
Industry: It is used in the production of fine chemicals and specialty chemicals, where enantioselectivity is crucial.
Mecanismo De Acción
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea involves its ability to form hydrogen bonds with substrates. The urea functionality participates in double hydrogen bonding, stabilizing the transition state and facilitating the reaction. The cinchona alkaloid moiety provides additional chiral induction, ensuring high enantioselectivity .
Comparación Con Compuestos Similares
Similar Compounds
- **N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea
- **N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-10,11-dihydro-6’-methoxy-9-cinchonanyl]thiourea
- **N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea stands out due to its high catalytic efficiency and enantioselectivity. The combination of the cinchona alkaloid and urea functionalities provides a unique mechanism for stabilizing transition states and inducing chirality, making it a superior catalyst in many enantioselective reactions .
Propiedades
Fórmula molecular |
C29H28F6N4O2 |
|---|---|
Peso molecular |
578.5 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]urea |
InChI |
InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40) |
Clave InChI |
QGLQHRHYJCQTQI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine]](/img/structure/B1513573.png)





octane-3,5-dionato-O,O']praseodymium](/img/structure/B1513606.png)

